molecular formula C15H17NO2S B12124484 2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid

2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid

Cat. No.: B12124484
M. Wt: 275.4 g/mol
InChI Key: WZEOPRZZRQYSDA-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid is an organic compound characterized by a thiazole ring substituted with a tert-butylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the tert-butylphenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-tert-butylbenzaldehyde with thioamide and α-bromoacetophenone can yield the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and tert-butylphenyl-substituted compounds, such as:

Uniqueness

2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, affecting its interactions with other molecules, while the thiazole ring contributes to its electronic properties .

Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C15H17NO2S/c1-9-12(14(17)18)19-13(16-9)10-5-7-11(8-6-10)15(2,3)4/h5-8H,1-4H3,(H,17,18)

InChI Key

WZEOPRZZRQYSDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C(=O)O

Origin of Product

United States

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